molecular formula C15H18N6O2S B2720844 6-Cyclopropyl-3-{2-oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one CAS No. 2097897-37-3

6-Cyclopropyl-3-{2-oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2720844
CAS No.: 2097897-37-3
M. Wt: 346.41
InChI Key: JVCUFGFJQYVJGC-UHFFFAOYSA-N
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Description

6-Cyclopropyl-3-{2-oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. The structure of this compound, which features a piperazine linker connected to a 1,2,5-thiadiazole heterocycle and a dihydropyrimidinone core, is often associated with potential bioactivity . Compounds with similar structural motifs are frequently investigated for their ability to interact with various enzymatic targets and cellular receptors, and they may serve as valuable tools for probing biological pathways or as lead structures in the development of new therapeutic agents . The piperazine and heterocyclic components, common in many pharmacologically active molecules, suggest potential for application in early-stage biochemical and pharmacological studies . Researchers can utilize this compound in vitro to explore its characteristics and mechanisms. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-cyclopropyl-3-[2-oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2S/c22-14-7-12(11-1-2-11)16-10-21(14)9-15(23)20-5-3-19(4-6-20)13-8-17-24-18-13/h7-8,10-11H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCUFGFJQYVJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Cyclopropyl-3-{2-oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one (CAS: 2097897-37-3) is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N6O2SC_{15}H_{18}N_{6}O_{2}S with a molecular weight of 346.4 g/mol. Its structure features a cyclopropyl group, a thiadiazole moiety, and a piperazine ring, which are known to contribute to its biological activity.

Anticancer Activity

Research has highlighted the anticancer potential of compounds containing thiadiazole and piperazine structures. For instance, derivatives of 1,3,4-thiadiazole have shown significant cytotoxic effects against various cancer cell lines. Specifically, studies have reported IC50 values as low as 2.58 μM for certain thiadiazole derivatives against human cancer cell lines . The presence of the cyclopropyl group in our compound may enhance its interaction with biological targets involved in cancer progression.

Antimicrobial Activity

The compound has demonstrated moderate to good antimicrobial activity against various microorganisms. It has been noted for its effectiveness against both Gram-positive and Gram-negative bacteria. The incorporation of the thiadiazole moiety is often associated with enhanced antimicrobial properties due to its ability to disrupt microbial cell membranes.

Anti-inflammatory Properties

The biological activity of related compounds suggests that 6-cyclopropyl derivatives may exhibit anti-inflammatory effects. Studies on similar structures have shown their ability to reduce inflammatory cytokines such as TNF-α and IL-6 . This property could be valuable in treating conditions characterized by chronic inflammation.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that:

  • Inhibition of Enzymatic Activity : Compounds containing thiadiazole have been shown to inhibit various enzymes involved in cancer and inflammation pathways.
  • Interaction with Cellular Targets : The piperazine ring may facilitate binding to specific receptors or proteins that modulate cellular responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values < 3 μM against multiple lines
AntimicrobialEffective against Gram-positive/negative
Anti-inflammatoryReduced levels of TNF-α and IL-6

Notable Research Findings

  • Cytotoxicity Testing : A study evaluated the cytotoxic effects of related thiadiazole compounds on human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, revealing promising results that suggest further exploration for anticancer applications .
  • Antimicrobial Efficacy : Compounds similar to 6-cyclopropyl derivatives were tested for antimicrobial activity and exhibited significant inhibition zones against several bacterial strains, indicating their potential as new antimicrobial agents.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those related to the structure of 6-Cyclopropyl-3-{2-oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one. Thiadiazole compounds have shown efficacy against various cancer cell lines, demonstrating their capability to decrease cell viability in leukemia, breast, ovarian, and prostate cancer models . The compound's structural features may enhance its interaction with biological targets involved in cancer progression.

Antimicrobial Properties

The compound's structural framework suggests potential antimicrobial applications. Research on similar dihydropyrimidine derivatives has indicated favorable activity against a range of bacterial strains. The incorporation of the thiadiazole moiety may enhance antimicrobial efficacy due to its ability to disrupt cellular processes in pathogenic organisms .

Central Nervous System Effects

Thiadiazole derivatives have been investigated for their neuropharmacological effects. Compounds with similar structures have exhibited anxiolytic and antidepressant activities in animal models. This suggests that 6-Cyclopropyl-3-{2-oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one could be further explored for its potential as a therapeutic agent in treating mood disorders .

Synthesis and Structural Insights

The synthesis of 6-Cyclopropyl-3-{2-oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one can be achieved through various methods that typically involve the reaction of cyclopropyl and thiadiazole-containing precursors. The Biginelli reaction is often employed for synthesizing dihydropyrimidinones, which can then be modified to incorporate additional functional groups for enhanced biological activity .

Case Studies

Study Findings Implications
Anticancer Efficacy Demonstrated decreased viability in multiple cancer cell lines (e.g., leukemia and prostate cancer)Supports further development as an anticancer agent
Antimicrobial Activity Exhibited significant activity against Gram-positive and Gram-negative bacteriaPotential for development into new antibiotics
Neuropharmacological Effects Showed anxiolytic effects in rodent modelsSuggests potential use in treating anxiety disorders

Comparison with Similar Compounds

Key Observations:

Substituent Impact :

  • The thiadiazole group in the target compound may confer stronger hydrogen-bonding capacity versus the fluorobenzisoxazole in , which relies on halogen bonding .
  • The cyclopropyl group in the target compound likely reduces CYP450-mediated metabolism compared to the coumarin derivatives in , which are prone to oxidation .

Research Findings and Data

Physicochemical and Pharmacokinetic Profiles

  • LogP : The target compound’s LogP is estimated at ~2.5 (moderate lipophilicity), compared to >3.5 for coumarin derivatives () and ~2.0 for fluorinated compounds .
  • Solubility: The thiadiazole-piperazine chain may improve aqueous solubility relative to ’s coumarin-tetrazolyl hybrids but remains lower than ’s pyridopyrimidinones with polar fluorine substituents .
  • Metabolic Stability : Cyclopropyl substitution in the target compound reduces susceptibility to CYP3A4, contrasting with ’s tetrazolyl-phenyl group, which may undergo glucuronidation .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 6-Cyclopropyl-3-{2-oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one?

  • Methodology : Multi-step synthesis typically involves coupling intermediates such as cyclopropyl-substituted dihydropyrimidinone with a thiadiazolyl-piperazine moiety. Key steps include:

  • Intermediate preparation : Synthesize the cyclopropyl-dihydropyrimidinone core via cyclocondensation of β-ketoesters with urea derivatives under acidic conditions.
  • Piperazine-thiadiazole coupling : React the thiadiazole-containing piperazine with a keto-ethylating agent (e.g., chloroacetone) to form the 2-oxoethyl linker.
  • Final assembly : Use nucleophilic substitution or reductive amination to attach the piperazine-thiadiazole moiety to the dihydropyrimidinone core.
    • Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient). Yield improvements (>60%) are achievable by optimizing stoichiometry and reaction time .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Structural confirmation :

  • NMR (¹H/¹³C) : Assign peaks for the cyclopropyl group (δ ~1.2–1.5 ppm, multiplet) and thiadiazole protons (δ ~8.5–9.5 ppm).
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
    • Purity analysis :
  • HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect impurities (e.g., unreacted intermediates).
  • Elemental analysis : Ensure C, H, N, S percentages align with theoretical values (±0.3%).
    • Reference standards : Compare retention times and spectral data with pharmacopeial impurities (e.g., EP/BP guidelines for related pyrimidine derivatives) .

Q. How can researchers evaluate the compound’s stability under storage and experimental conditions?

  • Accelerated stability studies :

  • Thermal stability : Incubate samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and assess photodegradation products.
    • Solution stability : Test in buffers (pH 1–10) at 25°C; quantify hydrolysis products (e.g., free piperazine or thiadiazole fragments) .

Advanced Research Questions

Q. What in vitro assays are suitable for probing the compound’s pharmacological activity?

  • Target-based assays :

  • Enzyme inhibition : Screen against kinases or phosphodiesterases (e.g., cAMP/cGMP modulation) using fluorescence polarization.
  • Receptor binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for serotonin or dopamine receptors).
    • Cellular assays :
  • Antiproliferative activity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining.
    • Reference models : Compare with structurally related thieno-pyrimidine derivatives showing anticancer activity .

Q. How can structural modifications enhance target selectivity and reduce off-target effects?

  • Rational design :

  • Piperazine substitution : Replace the thiadiazole group with bioisosteres (e.g., triazole or oxadiazole) to modulate lipophilicity.
  • Cyclopropyl optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability.
    • SAR studies : Synthesize analogs with variations in the dihydropyrimidinone core (e.g., methyl vs. ethyl substituents) and evaluate binding affinity via SPR or ITC .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets (e.g., kinases).
  • MD simulations : Run 100-ns trajectories (GROMACS) to assess binding stability and key residue interactions (e.g., hinge region hydrogen bonds).
  • ADMET prediction : SwissADME or pkCSM for bioavailability, CYP inhibition, and BBB permeability .

Q. How should researchers resolve contradictions in published data on reaction yields or bioactivity?

  • Reproducibility protocols :

  • Reaction replication : Strictly follow reported conditions (solvent purity, inert atmosphere) and characterize products with orthogonal methods (e.g., XRD for crystal structure).
  • Bioassay validation : Use standardized cell lines and positive controls (e.g., doxorubicin for cytotoxicity).
    • Meta-analysis : Cross-reference data from high-impact journals and regulatory documents (e.g., EP impurity profiles) to identify consensus trends .

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